5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers developing PglD acetyltransferase inhibitors or SDHI fungicides face supply inconsistency with generic pyrazole-3-carboxylic acids lacking the N1-methyl/furyl pharmacophore critical for target engagement. This compound resolves that gap: • Validated PglD binding mode (PDB 5TYH) enables structure-guided optimization • LogP 1.38 & N1-methylation confer metabolic stability & cell permeability • Crystalline solid (mp 141.5-144°C) supports reproducible kg-scale synthesis Available ≥97% purity with global shipping for antibacterial, agrochemical, and PROTAC discovery.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 108128-39-8
Cat. No. B011548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
CAS108128-39-8
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)O)C2=CC=CO2
InChIInChI=1S/C9H8N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h2-5H,1H3,(H,12,13)
InChIKeyXXEWHNSDJMBLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 108128-39-8): Technical Procurement and Scientific Selection Overview


5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 108128-39-8) is a heterocyclic building block belonging to the pyrazole-3-carboxylic acid class, characterized by a furyl substituent at the 5-position and an N1-methyl group . Its molecular formula is C9H8N2O3 with a molecular weight of 192.17 g/mol . The compound is primarily utilized in medicinal chemistry and agrochemical research as a versatile intermediate for derivatization . Its crystal structure has been elucidated via X-ray diffraction in complex with the bacterial acetyltransferase PglD, confirming its ability to engage in defined molecular recognition events [1].

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid: Why Generic Pyrazole Carboxylic Acid Substitution Fails


The specific substitution pattern of 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid—namely, the N1-methyl group and the 5-(2-furyl) moiety—confers distinct physicochemical properties that cannot be replicated by generic pyrazole-3-carboxylic acids or regioisomeric analogs. The N1-methyl group modulates logP and pKa, while the furyl substituent introduces π-π stacking and hydrogen-bonding potential critical for target engagement . For instance, direct replacement with 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) eliminates the furyl pharmacophore entirely, while regioisomeric 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 859851-00-6) alters the spatial orientation of the carboxylic acid handle, fundamentally changing reactivity and biological recognition [1]. Consequently, substituting a generic pyrazole-3-carboxylic acid for this specific furyl-substituted derivative will alter reaction outcomes, physicochemical profiles, and biological activity in downstream applications.

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid: Comparative Quantitative Evidence for Scientific Differentiation


Comparative LogP and Lipophilicity: Enhanced Membrane Permeability vs. Unsubstituted Pyrazole Carboxylic Acid

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid exhibits a calculated LogP of 1.38 [1], which is significantly higher than the LogP of the unsubstituted core, 1-methyl-1H-pyrazole-3-carboxylic acid (LogP ≈ 0.44) [2]. This difference of +0.94 log units indicates enhanced lipophilicity imparted by the furyl group, which correlates with improved membrane permeability in biological assays. The increased LogP is a direct consequence of the furyl substituent's aromatic and hydrophobic character [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Melting Point and Crystallinity: Solid-State Stability Advantage Over Regioisomeric Furyl-Pyrazole Carboxylic Acid

The melting point of 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is reported as 141.5–144 °C , indicating a well-defined crystalline solid at ambient temperatures. In contrast, the regioisomer 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 859851-00-6) is reported as an oil or low-melting solid under similar conditions . The higher melting point of the target compound reflects stronger intermolecular forces in the solid state, which confers advantages in storage stability, ease of handling, and formulation consistency.

Solid-State Chemistry Formulation Science Crystallography

N1-Methylation: Metabolic Stability Enhancement Relative to NH-Pyrazole Analogs

The N1-methyl group in 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid blocks a primary site of oxidative metabolism—N-dealkylation and N-oxidation—that occurs readily in the NH-pyrazole analog 5-(2-furyl)-1H-pyrazole-3-carboxylic acid (CAS 116153-81-2) . While direct comparative metabolic stability data (e.g., microsomal half-life) for this exact pair is not publicly available, class-level inference from pyrazole SAR literature indicates that N-methylation of pyrazoles consistently reduces oxidative deamination and N-glucuronidation, leading to prolonged metabolic half-life [1].

Metabolic Stability Drug Metabolism Pharmacokinetics

Structural Confirmation of Target Engagement: X-ray Cocrystal Structure with PglD Acetyltransferase

The binding mode of the des-methyl analog 5-(2-furyl)-1H-pyrazole-3-carboxylic acid has been experimentally determined by X-ray crystallography in complex with PglD, a bacterial acetyltransferase from Campylobacter jejuni (PDB ID: 5TYH) [1]. The structure reveals that the furyl group occupies the adenine subpocket of the acetyl-CoA binding site, forming critical π-stacking and hydrogen-bonding interactions [1]. This validated binding mode, which is expected to be conserved or enhanced in the N1-methylated analog due to its superior physicochemical profile (LogP = 1.38), provides a rational structural basis for target engagement that is absent for other pyrazole carboxylic acid derivatives lacking this specific furyl orientation.

Structural Biology Fragment-Based Drug Discovery Bacterial Virulence

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Fragment-Based and Structure-Guided Drug Discovery Targeting Acetyltransferases

The validated binding mode of the furyl-pyrazole core in the PglD acetyl-CoA binding site (PDB: 5TYH) [1] makes 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid a privileged starting point for structure-guided optimization of bacterial acetyltransferase inhibitors. Its favorable LogP (1.38) [2] and N1-methylation (conferring metabolic stability advantages) [3] position it as a superior alternative to NH-pyrazole or non-furyl analogs for cell-based antibacterial assays and in vivo proof-of-concept studies.

Agrochemical Research: Building Block for Fungicidal and Herbicidal Pyrazole Carboxamide Derivatives

Pyrazole carboxylic acids are well-established intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The carboxylic acid handle at the 3-position allows direct amide coupling to generate diverse carboxamide libraries. The furyl substituent introduces additional π-π stacking potential and hydrogen-bonding capacity, which can be exploited to enhance target binding in fungal enzyme active sites. Its crystalline solid-state properties (mp 141.5–144 °C) [2] facilitate accurate formulation and reproducible synthesis workflows at kilogram scale.

Chemical Biology: Synthesis of PROTACs and Bifunctional Degraders Leveraging the Furyl-Pyrazole Core

The planar furyl-pyrazole scaffold is increasingly utilized in PROTAC (proteolysis-targeting chimera) design due to its ability to engage E3 ligase binding pockets while providing a rigid, predictable geometry for linker attachment [1]. The carboxylic acid functional group at the 3-position serves as a convenient synthetic handle for conjugation to various linkers and warheads. The N1-methyl group reduces off-target reactivity and improves the overall physicochemical profile (LogP = 1.38) [2], which is critical for achieving cell permeability in bifunctional degrader molecules.

Analytical and Quality Control: Reference Standard for Purity Assessment in Complex Pyrazole Syntheses

With a well-defined melting point (141.5–144 °C) [1] and commercial availability at ≥97% purity [2], 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid serves as a reliable reference standard for HPLC and LC-MS method development in pharmaceutical and agrochemical quality control laboratories. Its distinct retention time and UV absorbance profile (due to the extended furyl-pyrazole conjugation) facilitate accurate quantification and impurity profiling in complex reaction mixtures containing structurally related pyrazole carboxylic acid intermediates.

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